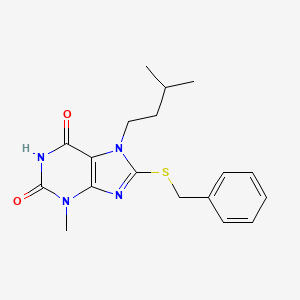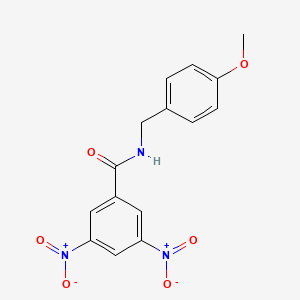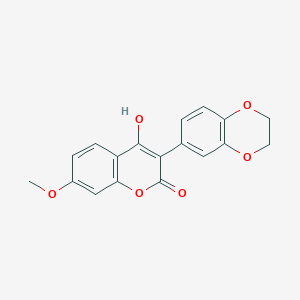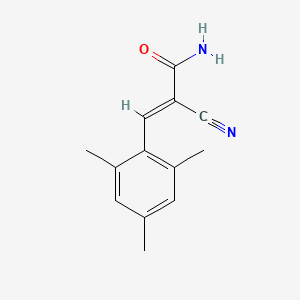![molecular formula C13H9N3O5 B11989802 4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol CAS No. 90284-73-4](/img/structure/B11989802.png)
4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol is an organic compound with the molecular formula C13H9N3O5 It is a derivative of nitrophenol and is characterized by the presence of nitro groups and a phenolic hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol typically involves the condensation of 4-nitrophenol with 3-nitrobenzaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the Schiff base. The reaction mixture is usually heated under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Substitution: The nitro groups can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH).
Major Products
Reduction: 4-Amino-2-{(E)-[(3-aminophenyl)methylidene]amino}phenol.
Oxidation: 4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}quinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying nitro group reductions and Schiff base formations.
Biology: Investigated for its potential antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting bacterial infections and cancer cells.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates, which can interact with DNA, proteins, and other biomolecules. This interaction can lead to the inhibition of cellular processes, making the compound effective against certain bacteria and cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenol
- 3-Nitrobenzaldehyde
- 4-Amino-2-{(E)-[(3-aminophenyl)methylidene]amino}phenol
Uniqueness
4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol is unique due to the presence of both nitro and phenolic hydroxyl groups, which confer distinct chemical reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
90284-73-4 |
|---|---|
Fórmula molecular |
C13H9N3O5 |
Peso molecular |
287.23 g/mol |
Nombre IUPAC |
4-nitro-2-[(3-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H9N3O5/c17-13-5-4-11(16(20)21)7-12(13)14-8-9-2-1-3-10(6-9)15(18)19/h1-8,17H |
Clave InChI |
DWHJMJYTAJZJIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989721.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989740.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide](/img/structure/B11989749.png)



![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989793.png)
![4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11989799.png)
![(5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11989803.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11989804.png)
![Butyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11989810.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11989811.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11989817.png)
